molecular formula C24H21N3O5 B11563611 N-{2-methoxy-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-nitrobenzamide

N-{2-methoxy-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-nitrobenzamide

Cat. No.: B11563611
M. Wt: 431.4 g/mol
InChI Key: IASKTQOLTQVQRJ-UHFFFAOYSA-N
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Description

N-{2-methoxy-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-nitrobenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzoxazole ring, a nitrobenzamide group, and a methoxyphenyl moiety, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-methoxy-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-nitrobenzamide typically involves multiple steps, including the formation of the benzoxazole ring and the subsequent attachment of the nitrobenzamide group. One common method involves the reaction of 1-(3-amino-4-(benzyloxy)phenyl)-2-(benzyl(1-(4-methoxyphenyl)propan-2-yl)amino)ethan-1-ol with formic acid . The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-{2-methoxy-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzoxazole and phenyl rings.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane, ethanol, and acetonitrile are often used to dissolve the compound and facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the benzoxazole or phenyl rings.

Scientific Research Applications

N-{2-methoxy-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-nitrobenzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-methoxy-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets This compound apart is its combination of a benzoxazole ring and a nitrobenzamide group, which imparts unique chemical and biological properties. This combination allows for diverse applications in various scientific fields, making it a compound of significant interest.

Properties

Molecular Formula

C24H21N3O5

Molecular Weight

431.4 g/mol

IUPAC Name

N-[2-methoxy-5-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide

InChI

InChI=1S/C24H21N3O5/c1-14(2)15-8-11-22-19(12-15)26-24(32-22)16-9-10-21(31-3)18(13-16)25-23(28)17-6-4-5-7-20(17)27(29)30/h4-14H,1-3H3,(H,25,28)

InChI Key

IASKTQOLTQVQRJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)OC)NC(=O)C4=CC=CC=C4[N+](=O)[O-]

Origin of Product

United States

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